molecular formula C16H16BrN3O B15016082 N'-[(1E)-(3-bromophenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(1E)-(3-bromophenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B15016082
M. Wt: 346.22 g/mol
InChI Key: NBXRQLGGGUMUHM-VXLYETTFSA-N
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Description

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C16H16BrN3O. This compound is characterized by the presence of a bromophenyl group and a methylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation reaction between 3-bromobenzaldehyde and 4-methylaniline in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is unique due to its specific combination of bromophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16BrN3O

Molecular Weight

346.22 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C16H16BrN3O/c1-12-5-7-15(8-6-12)18-11-16(21)20-19-10-13-3-2-4-14(17)9-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+

InChI Key

NBXRQLGGGUMUHM-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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